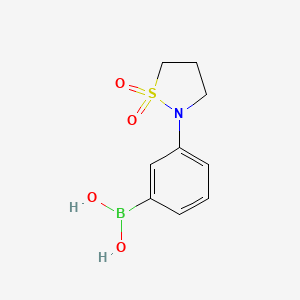

3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid

Description

Properties

IUPAC Name |

[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4S/c12-10(13)8-3-1-4-9(7-8)11-5-2-6-16(11,14)15/h1,3-4,7,12-13H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHVZNQSDFKSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCCS2(=O)=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the 1,1-Dioxido-2-isothiazolidinyl Moiety

The 1,1-dioxido-2-isothiazolidinyl ring is a five-membered heterocycle containing sulfur and nitrogen with two sulfone (S=O) groups. Preparation typically involves:

- Starting from a suitable thiol or sulfide precursor,

- Oxidation to the sulfone (1,1-dioxide) state using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions,

- Cyclization with an appropriate amine or amino alcohol to form the isothiazolidine ring.

This approach is supported by patent WO2003082841A1, which describes the synthesis of 5-substituted 1,1-dioxo-1,2,5-thiazolidine derivatives, highlighting oxidation and cyclization steps to achieve the sulfonylated heterocycle.

Coupling of the Isothiazolidinyl Group to the Phenyl Ring

The attachment of the 1,1-dioxido-2-isothiazolidinyl group at the 3-position of the phenyl ring can be achieved by:

- Nucleophilic aromatic substitution if an appropriate leaving group is present on the phenyl ring,

- Cross-coupling reactions such as Buchwald-Hartwig amination or other palladium-catalyzed C-N bond-forming reactions,

- Direct substitution via lithiation of the phenylboronic acid intermediate followed by reaction with a suitable sulfonylated heterocyclic electrophile.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Oxidation | m-CPBA or H2O2, solvent (e.g., dichloromethane) | Sulfone precursor of isothiazolidine ring |

| 2 | Cyclization | Amino alcohol or amine, base or acid catalyst | 1,1-dioxido-2-isothiazolidinyl heterocycle |

| 3 | Halogenation or lithiation | Halogenating agent or n-BuLi | 3-halophenyl intermediate |

| 4 | Boronation | Trimethyl borate, acidic workup | 3-boronic acid phenyl intermediate |

| 5 | Coupling | Pd catalyst, ligand, base (e.g., Pd(PPh3)4, K2CO3) | 3-(1,1-dioxido-2-isothiazolidinyl)phenylboronic acid |

Detailed Research Findings and Data

Patent WO2003082841A1 reports the synthesis of 5-substituted 1,1-dioxo-1,2,5-thiazolidine derivatives, which are structurally analogous to the isothiazolidinyl moiety. The patent outlines oxidation of thiazolidine derivatives to the sulfone followed by substitution on aromatic rings to yield biologically active compounds.

The oxidation step is crucial for obtaining the sulfone form, which imparts stability and biological activity. Controlled oxidation with m-CPBA at low temperatures avoids over-oxidation or ring cleavage.

Phenylboronic acid derivatives are sensitive to strong bases and moisture; thus, mild lithiation conditions (e.g., using n-BuLi at -78°C) followed by boronation with trialkyl borates are preferred to maintain boronic acid integrity.

Cross-coupling reactions to attach the heterocyclic moiety require careful selection of catalysts and ligands to avoid deboronation or decomposition of the boronic acid.

Notes on Purification and Characterization

Purification typically involves recrystallization or chromatographic techniques under inert atmosphere to prevent boronic acid degradation.

Characterization includes NMR spectroscopy (1H, 13C, 11B), mass spectrometry, and IR spectroscopy to confirm the sulfone and boronic acid functional groups.

Summary Table of Preparation Method Key Points

| Aspect | Details |

|---|---|

| Key Intermediate | 1,1-dioxido-2-isothiazolidinyl sulfone |

| Oxidizing Agent | m-CPBA, H2O2 |

| Boronation Method | Lithiation + trimethyl borate |

| Coupling Reaction | Pd-catalyzed cross-coupling or nucleophilic substitution |

| Critical Conditions | Low temperature lithiation, controlled oxidation |

| Purification Techniques | Recrystallization, inert atmosphere chromatography |

| Characterization Methods | NMR (1H, 13C, 11B), MS, IR |

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove the dioxido group, converting it back to the parent isothiazolidinyl compound.

Substitution: The phenylboronic acid moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield the parent isothiazolidinyl compound .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Research indicates that derivatives of 1,1-dioxo-2-isothiazolidinyl compounds exhibit inhibitory effects on PTPs, which are critical in various cellular processes including cell growth and differentiation. Specifically, studies have shown that compounds similar to 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid can inhibit PTP-1B, a target for diabetes and obesity treatment. This inhibition is significant as it may lead to the development of new therapeutic agents for managing these conditions .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of boronic acids have revealed that certain derivatives can exhibit significant antibacterial activity. The structural features of 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid may enhance its interaction with bacterial enzymes, potentially leading to novel antibiotics .

Catalysis

Suzuki-Miyaura Coupling Reactions

Boronic acids are well-known reagents in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The presence of the isothiazolidine moiety in 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid may improve reaction efficiency by stabilizing the boronate intermediate formed during the coupling process. This could facilitate the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Catalytic Applications in Organic Synthesis

The compound has potential applications as a catalyst in organic synthesis due to its ability to activate electrophiles through coordination with transition metals. Its unique structure allows for effective stabilization of transition states, thus enhancing reaction rates and selectivity .

Materials Science

Covalent Organic Frameworks (COFs)

3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid can serve as a building block for constructing COFs. These materials are characterized by their high surface area and porosity, making them suitable for applications in gas storage and separation technologies. The incorporation of this compound into COFs could enhance their stability and functional properties .

Gas Adsorption and Separation

The unique properties of boronic acids enable their use in selective gas adsorption applications. Studies have demonstrated that COFs constructed with boronic acid linkers exhibit high selectivity for CO2 over N2, making them promising candidates for carbon capture technologies .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. This interaction can lead to the formation of reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical and medicinal applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The 1,1-dioxido-isothiazolidinyl group in the target compound is strongly electron-withdrawing due to the sulfone moiety. This contrasts with electron-donating groups like -NH₂ (3-aminophenylboronic acid) or neutral groups in PBA. Such electronic modulation likely lowers the boron atom’s pKa compared to PBA, enhancing its Lewis acidity and diol-binding capacity at physiological pH . 2-CPBA’s ortho-carboxylic acid group enables intramolecular coordination with boron, critical for catalytic activity in glucose-to-HMF conversion, a feature absent in the target compound .

Its sulfone group may hinder interactions with diols by steric bulk or altered electronic profiles.

Synthetic Utility: The target compound’s pinacol ester form is commercially available but listed as discontinued by some suppliers (e.g., CymitQuimica), suggesting niche applications or synthesis challenges . In contrast, PBA and 3-aminophenylboronic acid are widely used in Suzuki-Miyaura cross-coupling for biaryl synthesis .

Reactivity in Cross-Coupling Reactions

The bulky isothiazolidinyl group may impede transmetalation steps, limiting its utility compared to less sterically hindered analogs like PBA .

Biological Activity

3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in cancer treatment and antibacterial applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylboronic acid moiety linked to a dioxido-isothiazolidine ring. This structure is significant for its reactivity and ability to interact with biological molecules.

The biological activity of 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid primarily involves its interaction with cellular targets through the following mechanisms:

- Covalent Bonding : The boronic acid group can form reversible covalent bonds with diols present in sugars and other biomolecules, facilitating targeted delivery and activity in biological systems.

- Cell Signaling Modulation : The compound may influence various signaling pathways, potentially leading to altered gene expression and cellular responses.

Anticancer Properties

Research indicates that phenylboronic acids, including derivatives like 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid, have shown promise in cancer therapy:

- In Vitro Studies : In studies involving breast cancer cell lines, compounds similar to 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid exhibited cytotoxic effects. Specifically, the compound demonstrated enhanced efficacy in reducing tumor sizes compared to traditional chemotherapeutics like chlorambucil and melphalan .

- Gene Expression : Treatment with phenylboronic acid derivatives has been associated with the upregulation of tumor suppressor genes such as p53 and p21, which are critical for cell cycle regulation and apoptosis .

Antibacterial Activity

The compound also shows potential antibacterial properties:

- Mechanism of Action : The interaction between phenylboronic acids and bacterial membranes is facilitated by the recognition of cis-diols in lipopolysaccharides on Gram-negative bacteria. This specificity enhances the antibacterial activity through aggregation and disruption of bacterial cell integrity .

Case Studies

- Tumor Growth Inhibition : In a study involving xenografted mice models, 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid showed significant tumor growth inhibition rates exceeding 90%, indicating its potential as a therapeutic agent for triple-negative breast cancer (TNBC) .

- Bacterial Detection and Viability : A novel detection method utilizing phenylboronic acid-modified nanoparticles demonstrated sensitivity in detecting bacterial infections. The study highlighted that the size of aggregates formed by these nanoparticles was crucial for their antibacterial efficacy .

Data Tables

Q & A

Q. What synthetic strategies are recommended for preparing 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid, and how can purity be validated?

Methodological Answer:

- Synthesis : Use Suzuki-Miyaura cross-coupling reactions, a standard method for arylboronic acids. The isothiazolidinyl-dioxide moiety can be introduced via cyclization of thioamide precursors under oxidative conditions (e.g., H₂O₂/CH₃COOH) .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures.

- Purity Validation : Confirm via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (¹H, ¹¹B NMR) to verify boron environment integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions. ¹¹B NMR is critical for assessing boron coordination (δ ~30 ppm for trigonal planar boronic acids) .

- Mass Spectrometry : High-resolution electrospray ionization (HR-ESI-MS) to confirm molecular weight and isotopic patterns.

- X-ray Crystallography : For definitive structural elucidation, though crystallization may require slow evaporation in aprotic solvents (e.g., DMSO/acetone mixtures) .

Advanced Research Questions

Q. What factors influence the stability of 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid under basic or oxidative conditions?

Methodological Answer:

- Decomposition Pathways : Monitor via HPLC under varying pH (e.g., 1.5 M NaOH at 25–40°C) to track degradation products like phenol derivatives. Copper ions (e.g., 10 mg/L Cu²⁺) accelerate decomposition via radical mechanisms .

- Stabilization Strategies : Use chelating agents (e.g., EDTA) to sequester metal impurities. Store in anhydrous, acidic conditions (pH 4–6) to prevent boronate ester hydrolysis .

Q. How does pH modulate the binding affinity of this compound to sialic acid derivatives, and how can conflicting mechanistic proposals be resolved?

Methodological Answer:

- Binding Studies : Conduct ¹¹B and ¹³C NMR titrations with Neu5Ac (sialic acid) across pH 2–12. Measure binding constants (K) via nonlinear regression of chemical shift changes. At pH 7.4, compare K values with glycolic/threonic acids to assess selectivity .

- Mechanistic Resolution : Combine NMR data with density functional theory (DFT) simulations to model interactions. For example, Nishitani et al. resolved α-hydroxycarboxylate vs. glycerol tail binding by correlating NMR shifts with computed geometries .

Q. What advanced techniques can elucidate discrepancies in reported binding mechanisms of phenylboronic acid derivatives with biomolecules?

Methodological Answer:

- Multinuclear NMR : Simultaneously track ¹H, ¹¹B, and ¹⁷O shifts to map protonation states and boron-diol equilibria. For example, Djanashvili et al. identified pH-dependent binding modes by observing ¹¹B signal splitting .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions, clarifying hydrogen-bonding vs. hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.